1-Bromo-3-fluoro-2-(2-methylpropoxy)benzene
Description
1-Bromo-3-fluoro-2-(2-methylpropoxy)benzene is a substituted aromatic compound featuring a bromine atom at position 1, a fluorine atom at position 3, and a 2-methylpropoxy (isobutoxy) group at position 2 of the benzene ring. This structure imparts unique electronic and steric properties, making it valuable in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and functional materials. Its reactivity is influenced by the electron-withdrawing effects of bromine and fluorine, as well as the steric bulk of the isobutoxy group .
Properties
IUPAC Name |
1-bromo-3-fluoro-2-(2-methylpropoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFO/c1-7(2)6-13-10-8(11)4-3-5-9(10)12/h3-5,7H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJIAQDUPRLFLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC=C1Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-fluoro-2-(2-methylpropoxy)benzene can be synthesized through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction. The synthesis typically starts with a suitable bromofluorobenzene derivative, which undergoes a nucleophilic substitution reaction with 2-methylpropyl alcohol in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide or dimethylformamide at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as distillation, recrystallization, or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-fluoro-2-(2-methylpropoxy)benzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution Reactions: The benzene ring can undergo electrophilic substitution reactions with reagents such as nitrating agents, sulfonating agents, or halogenating agents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium tert-butoxide, dimethyl sulfoxide, elevated temperatures.
Electrophilic Aromatic Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), halogenating agents (e.g., chlorine or bromine).
Oxidation and Reduction: Oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives with various nucleophiles.
Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or halogenated benzene derivatives.
Oxidation and Reduction: Formation of oxidized or reduced benzene derivatives with altered functional groups.
Scientific Research Applications
1-Bromo-3-fluoro-2-(2-methylpropoxy)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and materials science.
Biology: Investigated for its potential biological activity and interactions with biomolecules. It may be used in the development of new drugs or as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties. It may be used in the design of new drugs targeting specific diseases or conditions.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials. It may also be used as a precursor in the synthesis of functionalized aromatic compounds.
Mechanism of Action
The mechanism of action of 1-bromo-3-fluoro-2-(2-methylpropoxy)benzene depends on its specific application and the context in which it is used. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromine and fluorine atoms, as well as the 2-methylpropoxy group, can influence the compound’s binding affinity and specificity for its targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogues
Thermal and Physical Properties
- However, analogues like 1-bromo-4-fluoro-2-methylbenzene (bp ~261°C) and 1-bromo-2,3-dichloro-4-(2-methylpropoxy)benzene (bp >200°C) suggest that bulkier substituents increase boiling points due to higher molecular weight and van der Waals interactions .
- Solubility: The isobutoxy group enhances solubility in nonpolar solvents (e.g., hexane, toluene) compared to polar derivatives like the nitro-substituted compound, which is sparingly soluble in aqueous systems .
Biological Activity
Overview
1-Bromo-3-fluoro-2-(2-methylpropoxy)benzene is an organic compound with the potential for diverse biological activities. It is part of a class of compounds that have been studied for their interactions with biological systems, particularly in medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including its mechanism of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C12H14BrF
- Molecular Weight : 273.15 g/mol
- Structural Formula :
Biological Activity
This compound has been investigated for various biological activities, including:
- Antimicrobial Activity : Some studies indicate that fluorinated aromatic compounds can exhibit significant antimicrobial properties. This compound may possess similar effects due to the presence of both bromine and fluorine substituents, which can enhance its interaction with microbial targets.
- Anticancer Properties : Research suggests that certain halogenated compounds can influence cancer cell proliferation and apoptosis. The specific mechanisms through which this compound may exert anticancer effects are still under investigation, but preliminary data indicates potential activity against various cancer cell lines.
The biological activity of this compound is hypothesized to involve:
- Interaction with Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. This could lead to altered cellular processes, such as apoptosis in cancer cells or disruption of microbial metabolism.
- Receptor Binding : It may also interact with various receptors, influencing signaling pathways that regulate cell growth and survival.
Antimicrobial Studies
A study focusing on the antimicrobial properties of related fluorinated compounds demonstrated significant activity against Gram-positive bacteria. The presence of halogens like bromine and fluorine in the structure is believed to enhance lipophilicity, facilitating better membrane penetration and interaction with bacterial targets.
Anticancer Research
In vitro studies have shown that halogenated benzene derivatives can induce apoptosis in cancer cell lines. For instance, compounds similar to this compound have been observed to activate caspase pathways, leading to programmed cell death in human cancer cells. These findings suggest a promising avenue for further exploration in cancer therapeutics.
Data Table: Summary of Biological Activities
| Biological Activity | Observed Effects | References |
|---|---|---|
| Antimicrobial | Significant inhibition of Gram-positive bacteria | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Enzyme Inhibition | Modulation of metabolic pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
